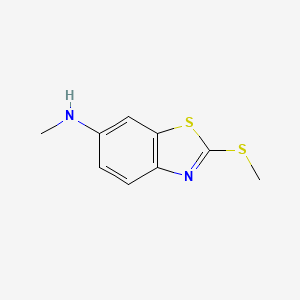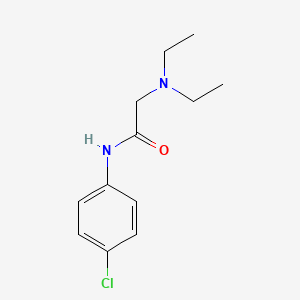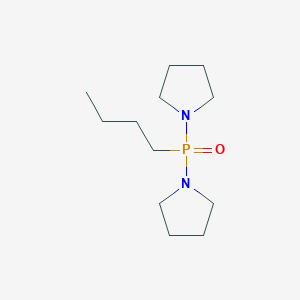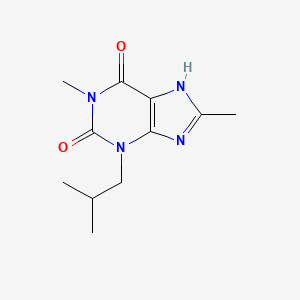
N-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-6-amine is a chemical compound with the molecular formula C9H10N2S2 This compound is part of the benzothiazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-6-amine typically involves the reaction of 2-aminobenzothiazole with methyl iodide and sodium hydrosulfide The reaction is carried out in a solvent such as dimethylformamide (DMF) under reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Thiols, amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Various substituted benzothiazoles
Applications De Recherche Scientifique
N-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-6-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of N-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-6-amine.
Benzothiazole: A parent compound with a wide range of applications in various fields.
Methylsulfanylbenzothiazole: A compound with similar structural features but different functional groups.
Uniqueness
This compound is unique due to the presence of both methyl and methylsulfanyl groups, which impart distinct chemical and biological properties
Propriétés
Numéro CAS |
63481-52-7 |
|---|---|
Formule moléculaire |
C9H10N2S2 |
Poids moléculaire |
210.3 g/mol |
Nom IUPAC |
N-methyl-2-methylsulfanyl-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C9H10N2S2/c1-10-6-3-4-7-8(5-6)13-9(11-7)12-2/h3-5,10H,1-2H3 |
Clé InChI |
QLOUUQMPUMEBES-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC2=C(C=C1)N=C(S2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Germane, [(4-ethenylphenyl)methyl]trimethyl-](/img/structure/B14489191.png)
![Methyl 3-[(N-acetylglycyl)sulfanyl]propanoate](/img/structure/B14489196.png)
![4-[(2-Aminoethyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B14489207.png)
![Propanoic acid, 2-[(methylsulfonyl)oxy]-, 1-methylethyl ester, (S)-](/img/structure/B14489209.png)





![Diethyl 2-[(diethylphosphoryl)methyl]butanedioate](/img/structure/B14489236.png)

